1-(Piperidin-1-ylmethyl)cyclopropanamine is a chemical compound characterized by a cyclopropanamine structure substituted with a piperidinyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of lysine-specific demethylase-1, which is implicated in various diseases, including cancer and neurodegenerative disorders .
The compound falls under the category of heterocyclic amines, specifically those containing a cyclopropane ring and a piperidine moiety. It can be classified as an alkylamine due to the presence of the amine functional group. The structural formula can be represented as C₉H₁₄N₂, indicating its molecular composition of nine carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms.
The synthesis of 1-(Piperidin-1-ylmethyl)cyclopropanamine can be achieved through several methods, typically involving the reaction of cyclopropanamine derivatives with piperidine or its derivatives.
Methods:
Technical Details:
The molecular structure of 1-(Piperidin-1-ylmethyl)cyclopropanamine features:
1-(Piperidin-1-ylmethyl)cyclopropanamine can participate in various chemical reactions due to its functional groups:
Reactions:
Technical Details:
The mechanism of action for 1-(Piperidin-1-ylmethyl)cyclopropanamine primarily relates to its role as an inhibitor of lysine-specific demethylase-1.
The compound's melting point, boiling point, and other thermodynamic properties are critical for understanding its behavior in various applications but are less frequently reported in literature.
1-(Piperidin-1-ylmethyl)cyclopropanamine has several scientific applications:
This compound exemplifies the intersection between synthetic organic chemistry and pharmacological research, highlighting its potential in therapeutic development.
1-(Piperidin-1-ylmethyl)cyclopropanamine represents a strategically engineered hybrid molecule incorporating two pharmacologically significant motifs: the piperidine ring and the cyclopropane amine. This compound exemplifies modern scaffold hybridization approaches in CNS drug design, where synergistic integration of distinct structural fragments aims to overcome limitations of traditional pharmacophores. Its molecular architecture combines the three-dimensional complexity of the cyclopropyl group with the versatile recognition properties of the piperidine scaffold, creating a novel chemical entity with tailored physicochemical and target-binding capabilities [3] [8].
Piperidine ranks among the most prevalent nitrogen-containing heterocycles in FDA-approved therapeutics, featuring prominently in over 70 approved drugs across diverse therapeutic categories [2]. This saturated six-membered ring provides exceptional spatial flexibility while maintaining strong hydrogen-bonding capacity through its basic nitrogen atom. In CNS-targeted compounds, piperidine derivatives demonstrate enhanced blood-brain barrier (BBB) permeability due to optimal lipophilicity profiles (typically log P values between 1-3) and moderate molecular weights [4] [9].
The scaffold's conformational adaptability allows precise spatial orientation of pharmacophoric elements for target engagement. For instance, in acetylcholinesterase inhibitors like donepezil, the piperidine nitrogen forms critical cation-π interactions with tryptophan residues in the enzyme's catalytic site [9]. Beyond target affinity, piperidine incorporation strategically modulates key pharmacokinetic parameters:
Table 1: Therapeutic Significance of Piperidine-Containing CNS Drugs
Drug Name | Therapeutic Category | Key Piperidine Role |
---|---|---|
Donepezil | Alzheimer's disease | Catalytic site engagement via tertiary amine |
Risperidone | Antipsychotic | Dopamine D₂ receptor affinity modulation |
Paroxetine | Antidepressant | Serotonin reuptake inhibition |
The cyclopropyl group in 1-(Piperidin-1-ylmethyl)cyclopropanamine contributes critical structural and electronic properties that significantly influence molecular behavior. This strained carbocycle introduces:
When incorporated as cyclopropanamine, the primary amine group provides a versatile handle for structural elaboration while maintaining favorable physicochemical properties. The amine's pKa (typically ~10.5) ensures significant protonation at physiological pH, enhancing solubility and membrane penetration via ion trapping mechanisms. In CNS applications, cyclopropyl-containing compounds demonstrate reduced P-glycoprotein efflux compared to bulkier aliphatic chains, facilitating brain accumulation [8]. Patent literature specifically identifies cyclopropanamine derivatives as potent bioactive compounds targeting neurological disorders, highlighting their therapeutic relevance in modern CNS drug discovery [8].
The molecular integration of piperidine and cyclopropane in 1-(Piperidin-1-ylmethyl)cyclopropanamine exemplifies contemporary "hybrid architecture" approaches in neuropharmacology. This deliberate scaffold combination generates novel properties beyond those of individual components:
Dual-Property Optimization: The piperidine fragment provides target engagement capability, while the cyclopropyl group enhances metabolic stability and conformational control. This addresses the common trade-off between potency and stability in CNS candidates [4] [8]
Three-Dimensional Complexity: Incorporation of the cyclopropyl ring significantly increases sp³ character (Fsp³ = 0.44), enhancing solubility and reducing crystallization tendency compared to flat aromatic systems. This three-dimensionality improves odds of successful blood-brain barrier penetration [4]
Targeted Bioactivity: Structural analogs demonstrate enhanced selectivity for neurological targets. Patent data reveals cyclopropanamine-piperidine hybrids function as lysine-specific demethylase 1A (LSD1) inhibitors with potential application in Alzheimer's therapy [8]. The constrained geometry enables precise differentiation between closely related enzyme isoforms, reducing off-target effects
Table 2: Structural and Calculated Properties of 1-(Piperidin-1-ylmethyl)cyclopropanamine
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₉H₁₈N₂ | Optimal for CNS penetration (MW < 450) |
SMILES | NC1(CN2CCCCC2)CC1 | Encodes atom connectivity |
InChI Key | SENSNWVWDFJLBH-UHFFFAOYSA-N | Unique structural identifier |
Hybridization Index | 0.44 (Fsp³) | Enhanced three-dimensionality |
Structural Fragments | Cyclopropylamine + Piperidinylmethyl | Synergistic bioactivity |
The compound's architecture aligns with emerging trends in neurological drug discovery, where hybrid systems address multifactorial pathologies through pluripotent mechanisms. The piperidine-cyclopropylamine linkage creates a semi-rigid spacer that optimally positions both pharmacophores for simultaneous engagement with complementary target sites, potentially enabling bivalent binding to complex neuronal receptors [4] [8].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8